Cytarabine Triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

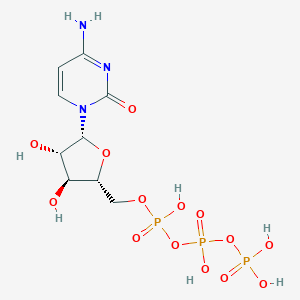

Cytarabine Triphosphate is a nucleotide that inhibits the synthesis of DNA by acting as an antimetabolic agent against deoxycytidine, a component of DNA. It is the biologically active form of cytarabine, a chemotherapy medication used to treat certain types of leukemia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cytarabine Triphosphate is synthesized through a series of enzymatic reactions. The process begins with the phosphorylation of 1-β-d-arabinofuranosylcytosine (ara-C) by deoxycytidine kinase to form 1-β-d-arabinofuranosylcytosine monophosphate (ara-CMP). This intermediate is then further phosphorylated by deoxycytidine monophosphokinase to form 1-β-d-arabinofuranosylcytosine diphosphate (ara-CDP). Finally, nucleoside diphosphokinase catalyzes the formation of 1-β-d-arabinofuranosylcytosine triphosphate (ara-CTP) .

Industrial Production Methods: The industrial production of arabinofuranosylcytosine triphosphate involves the use of recombinant enzymes to catalyze the phosphorylation steps. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Activation Pathway: Phosphorylation Reactions

Cytarabine undergoes sequential phosphorylation to form AraCTP, mediated by cellular kinases:

This phosphorylation cascade is essential for AraCTP’s cytotoxic activity, with deoxycytidine kinase activity being a key determinant of therapeutic efficacy .

DNA Incorporation and Polymerase Inhibition

AraCTP integrates into DNA during replication, causing structural and functional disruptions:

-

Competitive Inhibition : Competes with deoxycytidine triphosphate (dCTP) for binding to DNA polymerase, reducing DNA synthesis efficiency .

-

Chain Termination : Incorporation into DNA strands leads to premature termination due to arabinose’s 2'-OH group, which hinders elongation .

-

Topoisomerase Interaction : Forms cleavage complexes with topoisomerase I, inducing DNA strand breaks .

Table 1: Impact of AraCTP on DNA Synthesis

| Mechanism | Consequence | Supporting Evidence |

|---|---|---|

| dCTP competition | Reduced DNA polymerase activity | |

| DNA strand incorporation | Faulty DNA replication/repair | |

| Topoisomerase I binding | DNA cleavage and apoptosis |

Enzymatic Degradation and Resistance Mechanisms

AraCTP is susceptible to deactivation via deamination and phosphatase activity:

-

Cytidine Deaminase : Converts AraCTP to uracil arabinoside triphosphate (AraUTP), a non-toxic metabolite .

-

5'-Nucleotidases : Dephosphorylate AraCTP to inactive AraCMP .

-

SAMHD1 Hydrolysis : SAMHD1 hydrolyzes AraCTP to AraCMP, reducing intracellular concentrations .

Resistance Factors :

Pharmacokinetic Stability

AraCTP’s stability varies by tissue:

-

Intracellular Persistence : Prolonged retention in leukemic cells (up to 24 hours), enhancing cytotoxicity .

Table 2: Key Metabolic Pathways of AraCTP

| Pathway | Enzymes Involved | Outcome |

|---|---|---|

| Deamination | Cytidine deaminase | Inactive AraUTP |

| Dephosphorylation | 5'-Nucleotidases | AraCMP/AraCDP |

| Hydrolysis | SAMHD1 | Reduced AraCTP levels |

Synthetic and Prodrug Modifications

To enhance AraCTP stability, prodrugs like CP-4055 (elaidic acid conjugate) bypass deamination and improve intracellular delivery . These modifications aim to:

Aplicaciones Científicas De Investigación

Cytarabine Triphosphate has several scientific research applications:

Chemistry: Used as a model compound to study nucleotide metabolism and enzyme kinetics.

Biology: Investigated for its role in DNA synthesis inhibition and cell cycle regulation.

Medicine: Employed in the treatment of acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia. .

Mecanismo De Acción

Cytarabine Triphosphate exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. It is incorporated into the DNA strand during the S phase of the cell cycle, leading to chain termination and inhibition of DNA synthesis. This results in the death of rapidly dividing cells, such as cancer cells .

Comparación Con Compuestos Similares

Cytarabine (Cytosine arabinoside): The parent compound of arabinofuranosylcytosine triphosphate, used in chemotherapy.

4′-Thio-arabinofuranosylcytosine: A structural analog with a longer intracellular retention time and superior activity against solid tumors.

Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.

Uniqueness: Cytarabine Triphosphate is unique due to its potent inhibitory effect on DNA polymerase and its ability to be incorporated into DNA, leading to chain termination. Its effectiveness in treating certain types of leukemia and its role as an active metabolite of cytarabine highlight its significance in medical research and treatment .

Propiedades

Número CAS |

13191-15-6 |

|---|---|

Fórmula molecular |

C9H16N3O14P3 |

Peso molecular |

483.16 g/mol |

Nombre IUPAC |

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |

Clave InChI |

PCDQPRRSZKQHHS-CCXZUQQUSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Sinónimos |

Ara CTP Ara-CTP Arabinofuranosylcytosine Triphosphate Arabinosylcytosine Triphosphate Cytarabine Triphosphate Cytosine Arabinoside Triphosphate Triphosphate, Arabinofuranosylcytosine Triphosphate, Arabinosylcytosine Triphosphate, Cytarabine Triphosphate, Cytosine Arabinoside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.